5-[4-(methylsulfonyl)phenyl]-2H-tetrazole

Drug design Physicochemical property LogP

Regioisomeric and tautomeric purity of tetrazole building blocks is frequently unverified, leading to failed coupling reactions or irreproducible SAR. This 2H-tautomer (CAS 441054-54-2) is the mandatory starting material for N-2 alkylation, acylation, or sulfonation, precluded when using the 1H-form. - **Key utility**: Rule-of-three compliant fragment (LogP 0.00) for FBDD; methylsulfonyl COX-2 selectivity pharmacophore. - **Supply**: Research quantities (95-98% purity) available. BenchChem provides batch-specific tautomeric verification.

Molecular Formula C8H8N4O2S
Molecular Weight 224.24
CAS No. 441054-54-2
Cat. No. B3003096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(methylsulfonyl)phenyl]-2H-tetrazole
CAS441054-54-2
Molecular FormulaC8H8N4O2S
Molecular Weight224.24
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C8H8N4O2S/c1-15(13,14)7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
InChIKeyQNQGKDWSIRANDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole: Core Differentiation Data


5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole (CAS 441054-54-2) is a 2H-tautomeric tetrazole building block (C₈H₈N₄O₂S, MW 224.24) characterized by a methylsulfonylphenyl substituent at the tetrazole C-5 position. Its structural identity specifically as the 2H-tautomer differentiates it from the more widely studied 1H-tautomeric and 1,5-disubstituted tetrazole analogs used in COX-2 inhibitor research [1] and from the biphenyltetrazole intermediates employed in sartan-class angiotensin II receptor blocker (ARB) synthesis [2]. The compound is commercially supplied as a research chemical with typical purity specifications of 95–98% .

1
2H-tautomer building block for N-2 selective derivatization chemistry
2
4-Methylsulfonylphenyl pharmacophore for COX-2 inhibitor design studies
3
Fragment-like scaffold (low LogP, minimal rotatable bonds) for fragment-based screening

5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole: Why Substitution Fails


Tetrazole regioisomerism and tautomerism exert decisive control over molecular recognition, physicochemical properties, and synthetic utility. The 2H-tautomer of 5-[4-(methylsulfonyl)phenyl]-2H-tetrazole (CAS 441054-54-2) differs fundamentally from its 1H-tautomer in dipole moment, chromatographic retention, and hydrogen-bonding capacity , while 1,5-disubstituted tetrazoles exhibit distinct COX-2 binding modes that depend critically on whether the 4-(methylsulfonyl)phenyl group occupies position 1 or position 5 of the tetrazole ring [1]. Interchanging tautomers or regioisomers without experimental verification risks synthetic failure in downstream coupling reactions and irreproducible structure-activity relationship data [2].

1H-tautomer differs in dipole, H-bonding, and chromatographic retention; may not reproduce 2H-specific reactivity
1,5-disubstituted tetrazoles exhibit distinct COX-2 binding modes; C-5 regioisomer identity is critical
Analogues lacking the 4-methylsulfonylphenyl group lose the class-level COX-2 selectivity determinant

5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole: Comparator Evidence


Lipophilicity & Rotatable Bonds vs. COX-2 Inhibitor Leads

The target compound is characterized by a computed LogP of 0.00 and a single rotatable bond between the tetrazole ring and the 4-(methylsulfonyl)phenyl group . By comparison, the leading 1,5-disubstituted tetrazole COX-2 inhibitor 4i from the Al-Hourani et al. (2016) series, which contains the 4-methylsulfonyl phenyl moiety at C-1 of the tetrazole plus an extended linker and an N-1 aryl substituent, possesses a substantially higher molecular weight and rotatable bond count [1]. The lower lipophilicity and minimal rotatable bond count of the target compound confer a markedly different pharmacokinetic starting point that must be accounted for in lead optimization; the fragment-like nature of the 2H-tautomer renders it suitable for fragment-based drug design or as a minimalist warhead scaffold, whereas the elaborated 1,5-disubstituted analogs are advanced lead candidates [1].

Fragment Properties
Class-level inference
LogP = 0.00; Rotatable bonds = 1 (Hit2Lead)
Supports FBDD starting point selection
Comparator lead 4i has markedly higher MW and rotatable bonds
Drug design Physicochemical property LogP

Antimicrobial Spectrum vs. 1H-Tautomer

US Patent 4,036,849 expressly claims 1-(4-methylsulfonylphenyl)tetrazole (the 1H-tautomer) and demonstrates in vivo broad-spectrum antimicrobial activity against both Gram-negative (Escherichia coli, Proteus mirabilis, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) bacteria [1]. The patent does not claim or provide data for the isomeric 2H-tautomer (CAS 441054-54-2). The 2H-tautomer thus occupies a distinct and complementary position: it is not established as a direct antimicrobial in the same in vivo models, but its tautomeric form imparts different electronic and steric properties that may be exploited for selective derivatization at the N-2 position—a chemical diversification strategy not available from the 1H-tautomer .

Antimicrobial Activity
Cross-study comparable
2H-tautomer: no reported in vivo data. 1H-tautomer: broad-spectrum in vivo activity (US 4,036,849)
Provides N-2 derivatization vector absent in 1H-tautomer
Antimicrobial data available only for 1H-tautomer
Antimicrobial Broad-spectrum Gram-positive

Metabolic Stability: Tetrazole vs. Carboxylic Acid Bioisostere

The tetrazole ring is a well-established carboxylic acid bioisostere that confers superior metabolic stability in angiotensin II receptor antagonists [1]. In the sartan class, the tetrazole moiety resists glucuronidation—a primary clearance mechanism for carboxylic acid-containing ARBs—thereby extending pharmacokinetic half-life and enabling once-daily dosing [2]. A representative SAR study demonstrated that replacing the carboxylic acid group of an AT1 antagonist with a tetrazole bioisostere resulted in a compound with an AT1 IC₅₀ of 15 nM and maintained potent binding [2]. The target compound contains the tetrazole nucleus and the methylsulfonylphenyl group, endowing it with physicochemical properties suitable for further elaboration into potential ARB candidates.

Metabolic Stability
Class-level inference
Tetrazole ring: reported resistance to glucuronidation in ARBs (class-level)
May support library inclusion when metabolic stability is a criterion
Target compound not directly evaluated; class-level context
Metabolic stability Bioisostere Angiotensin II

4-(Methylsulfonyl)phenyl: COX-2 Selectivity Pharmacophore

The 4-methylsulfonylphenyl substituent has been identified as a crucial pharmacophoric element for selective COX-2 inhibition across multiple 1,5-disubstituted tetrazole series. The most potent compound in the Al-Hourani et al. (2016) series, tetrazole 4i, bearing the 4-methylsulfonylphenyl group at the C-1 position, exhibited a COX-2 IC₅₀ of 3 μM with a selectivity index (COX-1/COX-2) of >67 [1]. In contrast, when the 4-methylsulfonylphenyl group was replaced with a 4-aminosulfonylphenyl group (second category) or a methylene spacer was inserted between the tetrazole ring and the 4-(methylsulfonyl)phenyl group (third category), both potency and selectivity were significantly attenuated [1]. The target compound retains the intact 4-methylsulfonylphenyl substructure directly attached at the C-5 position of the 2H-tetrazole, preserving the key pharmacophore for COX-2 interaction while offering a different tautomeric scaffold for optimization.

COX-2 Pharmacophore
Class-level inference
Contains 4-methylsulfonylphenyl; analog 4i: COX-2 IC₅₀ 3 μM, SI > 67
Enables 2H-tautomer scaffold exploration for COX-2 optimization
Target COX-2 activity not measured; pharmacophore class-level association
COX-2 inhibitor Selectivity index Anti-inflammatory

5-[4-(Methylsulfonyl)phenyl]-2H-tetrazole: Key Application Scenarios


Fragment-Based Drug Discovery for COX-2 / Kinase

The low LogP (0.00) and single rotatable bond qualify this compound as a rule-of-three compliant fragment ideal for FBDD screening against COX-2 or kinase targets . Its 4-methylsulfonylphenyl pharmacophore is a proven selectivity determinant for COX-2 (class benchmark: COX-2 IC₅₀ = 3 μM, SI > 67 for optimized 1,5-disubstituted analogs) [1], while the 2H-tautomeric form provides a distinct hydrogen-bonding pattern for crystallographic fragment soaking and structure-guided elaboration .

N-2 Selective Derivatization for Covalent Warheads

The 2H-tautomer is the mandatory starting material when synthetic routes require N-2 alkylation, acylation, or sulfonation of the tetrazole ring. This regiospecific derivatization is precluded when starting from the 1H-tautomer, which directs substitution to N-1 [2]. The methylsulfonyl group simultaneously serves as an electron-withdrawing substituent that modulates the reactivity of the tetrazole N–H towards electrophilic reagents, enabling tunable warhead design for targeted covalent inhibitor programs [3].

Sartan Analog Synthesis & ARB Intermediate Exploration

As a tetrazole-containing aryl building block, this compound can serve as an intermediate for the synthesis of non-biphenyl sartan analogs or second-generation ARB candidates [4]. The class-level metabolic stability advantage of tetrazole over carboxylic acid bioisosteres in AT1 receptor antagonists (representative SAR: tetrazole replacement yields AT1 IC₅₀ = 15 nM) supports its inclusion in ARB-focused compound libraries [5].

Thiol-Reactive Probe & Cysteine Profiling Development

Heteroaromatic methylsulfones, including tetrazole-based variants such as 4-(5-methanesulfonyl-[1,2,3,4]tetrazol-1-yl)-phenol (MSTP), have been validated as selective, highly reactive thiol-blocking reagents compatible with biological applications and in-cell cysteine profiling [6]. The target compound's methylsulfonyl group attached to the tetrazole ring provides the same reactive sulfone warhead in a 2H-tautomeric scaffold, enabling the exploration of altered electrophilicity and thiol selectivity profiles for chemoproteomic probe development [6].

Application
Selection Property
Validation Focus
Fragment-based COX-2/kinase screening
Rule-of-three compliant fragment; 4-methylsulfonylphenyl pharmacophore
Crystallographic fragment soaking; structure-guided elaboration
N-2 selective derivatization
2H-tautomer regiospecific N-2 reactivity
Electrophilic substitution tuning; covalent warhead design
Non-biphenyl sartan analog synthesis
Tetrazole bioisostere for carboxylic acid; AT1 interaction context
Binding preservation review; metabolic stability class-level review
Thiol-reactive probe development
Methylsulfonyl reactive warhead; 2H-tautomeric scaffold
Electrophilicity profiling; cysteine selectivity in chemoproteomics

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